

Spectroscopic and Biosynthetic Profile of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-O-Methylpseurotin A

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-O-Methylpseurotin A**, a bioactive fungal metabolite. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines standardized experimental protocols for data acquisition, and illustrates its biosynthetic origins. This guide is intended to serve as a core resource for researchers in natural product chemistry, mycology, and pharmacology.

Spectroscopic Data

The structural elucidation of **11-O-Methylpseurotin A** is critically dependent on NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectral data provide a detailed fingerprint of the molecular structure of **11-O-Methylpseurotin A**. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **11-O-Methylpseurotin A** in CDCl_3

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ), Multiplicity (J in Hz)
2	168.5	-
3	110.2	-
4	192.1	-
5	85.3	4.75 (s)
6	170.1	-
8	105.1	-
9	88.2	4.90 (s)
10	75.1	4.80 (d, 8.5)
11'	82.1	3.55 (dq, 8.5, 6.5)
12'	126.1	5.60 (dd, 15.5, 6.5)
13'	134.2	5.85 (dq, 15.5, 6.5)
14'	20.8	2.10 (m)
15'	14.1	0.95 (t, 7.5)
3-CH ₃	9.8	2.05 (s)
11'-OCH ₃	57.9	3.30 (s)
Benzoyl-C=O	195.2	-
Benzoyl-C1''	135.9	-
Benzoyl-C2'',6''	129.2	7.95 (d, 7.5)
Benzoyl-C3'',5''	128.8	7.50 (t, 7.5)
Benzoyl-C4''	133.5	7.65 (t, 7.5)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of **11-O-Methylpseurotin A**. While detailed public fragmentation data is limited, the molecular formula has been established.

Table 2: High-Resolution Mass Spectrometry Data for **11-O-Methylpseurotin A**

Parameter	Value
Molecular Formula	C ₂₃ H ₂₇ NO ₈ [1] [2]
Molecular Weight	445.46 g/mol [1] [2]
Exact Mass	445.1737 Da
Predicted [M+H] ⁺	446.1815 Da
Predicted [M+Na] ⁺	468.1634 Da
Predicted [M+K] ⁺	484.1374 Da

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fungal secondary metabolites.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of purified **11-O-Methylpseurotin A** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a high-sensitivity cryoprobe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 16 ppm.

- Acquisition Time: 2.5 seconds.
- Relaxation Delay: 1.0 second.
- Number of Scans: 16.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1.0 second.
 - Relaxation Delay: 2.0 seconds.
 - Number of Scans: 1024.
- Data Processing: Free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

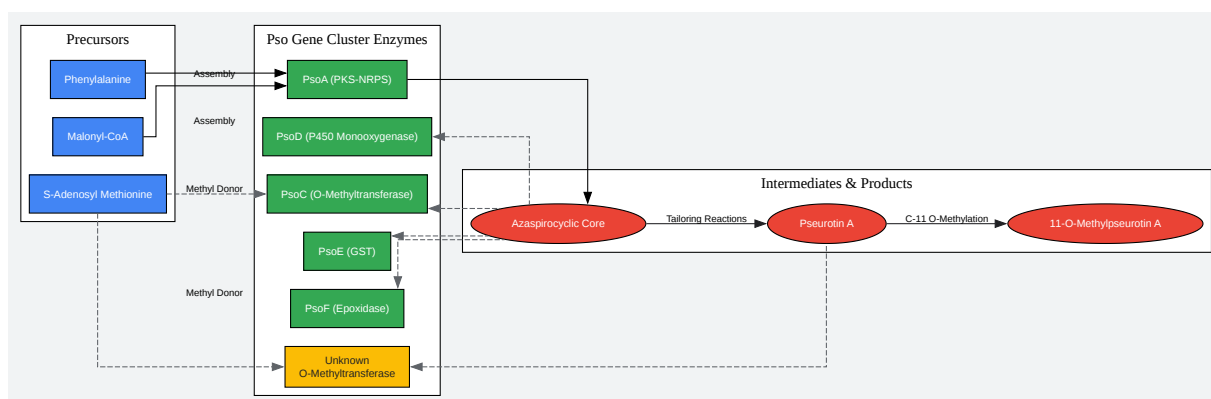
High-Resolution Mass Spectrometry (HRMS) Protocol

- Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in an appropriate solvent such as methanol or acetonitrile.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- ESI-HRMS Acquisition:
 - Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) and other adducted ions ([M+Na]⁺, [M+K]⁺).
 - Infusion: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system at a flow rate of 5-10 µL/min.

- Source Parameters:
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Nebulizer Gas (N₂): 1.0 - 2.0 bar.
 - Drying Gas (N₂): 4.0 - 8.0 L/min at 180-200 °C.
- Mass Analyzer: The instrument is operated in full scan mode over a mass range of m/z 100-1000.
- Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. The elemental composition is then calculated using software that compares the measured mass with theoretical masses, typically with a mass accuracy tolerance of <5 ppm.

Biosynthetic Pathway

11-O-Methylpseurotin A is a derivative of Pseurotin A, a well-characterized metabolite from the fungus *Aspergillus fumigatus*. The biosynthesis of the core pseurotin structure is orchestrated by a set of enzymes encoded by the *pso* gene cluster. The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and several tailoring enzymes. The final step to produce **11-O-Methylpseurotin A** is a methylation at the C-11 hydroxyl group, though the specific O-methyltransferase responsible has not yet been fully identified.



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Caption: Postulated biosynthetic pathway of **11-O-Methylpseurotin A** from primary metabolites.

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- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of 11-O-Methylpseurotin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586055#spectroscopic-data-of-11-o-methylpseurotin-a-nmr-mass-spec>]

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